molecular formula C12H18ClN B6188611 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride CAS No. 2639409-63-3

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride

Cat. No. B6188611
CAS RN: 2639409-63-3
M. Wt: 211.7
InChI Key:
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Description

2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride, also known as CPPA-HCl, is an organic compound used in scientific research. It is a derivative of the amine group, and its properties make it an ideal agent for use in a variety of laboratory experiments. CPPA-HCl has been extensively studied in the fields of biochemistry and physiology, and its applications in scientific research are numerous. In

Scientific Research Applications

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride is used in a variety of scientific research applications. It is used in biochemical studies to investigate the role of enzymes in metabolism and to study the effects of drugs on enzyme activity. It is also used in physiological studies to investigate the effects of drugs on the cardiovascular system and to study the effects of drugs on the nervous system. Additionally, this compound is used in pharmacological studies to investigate the effects of drugs on the body and to study the mechanisms of drug action.

Mechanism of Action

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can have a variety of effects, depending on the dose and the individual.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. At low doses, it can act as a stimulant, increasing alertness and energy levels. At higher doses, it can act as a sedative, reducing anxiety and promoting relaxation. It can also act as an antidepressant, increasing the levels of serotonin and dopamine in the brain and reducing symptoms of depression. Additionally, this compound can reduce the symptoms of Parkinson’s disease and can improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is not water-soluble, so it must be dissolved in a solvent before use. Additionally, it can be toxic in high doses, so it must be handled with care.

Future Directions

The potential future directions for 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride are numerous. Its ability to increase the levels of neurotransmitters in the brain makes it a promising agent for the treatment of a variety of neurological disorders, such as depression, anxiety, and Parkinson’s disease. Additionally, its ability to improve cognitive function makes it a potential treatment for Alzheimer’s disease and other forms of dementia. Additionally, its ability to act as a stimulant and a sedative makes it a potential treatment for sleep disorders. Finally, its ability to inhibit MAO could be used to develop new drugs with improved efficacy and fewer side effects.

Synthesis Methods

2-(2-cyclopropylphenyl)propan-2-amine hydrochloride can be synthesized by a variety of methods. The most common method is by reacting 2-chloropropiophenone with 2-aminopropan-2-ol in the presence of a base, such as sodium hydroxide. The reaction produces a salt, which is then isolated and purified. The salt can then be converted to this compound by treating it with hydrochloric acid. Other methods, such as reductive amination, are also used to synthesize this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride involves the reaction of 2-cyclopropylbenzaldehyde with nitroethane to form 2-(2-cyclopropylphenyl)propan-2-ol, which is then reduced to 2-(2-cyclopropylphenyl)propan-2-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-cyclopropylbenzaldehyde", "nitroethane", "sodium borohydride", "acetic acid", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-cyclopropylbenzaldehyde with nitroethane in the presence of acetic acid to form 2-(2-cyclopropylphenyl)propan-2-ol", "Step 2: Reduction of 2-(2-cyclopropylphenyl)propan-2-ol with sodium borohydride in the presence of acetic acid to form 2-(2-cyclopropylphenyl)propan-2-amine", "Step 3: Reaction of 2-(2-cyclopropylphenyl)propan-2-amine with hydrochloric acid to form 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride" ] }

CAS RN

2639409-63-3

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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